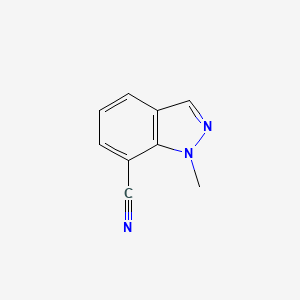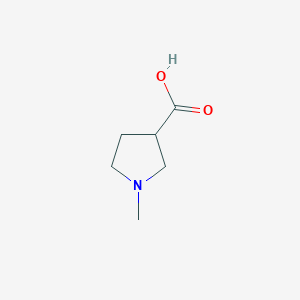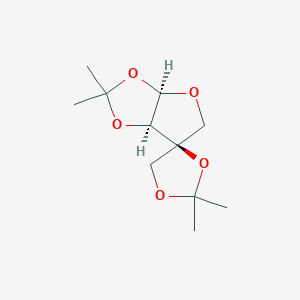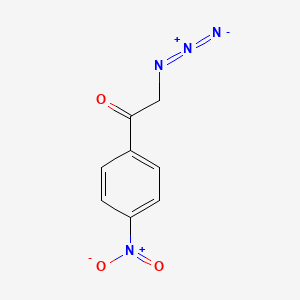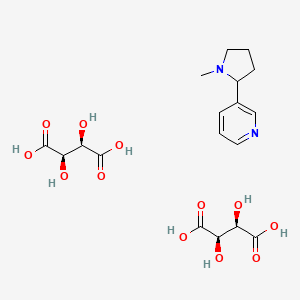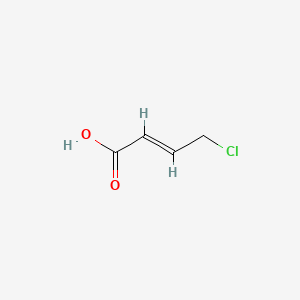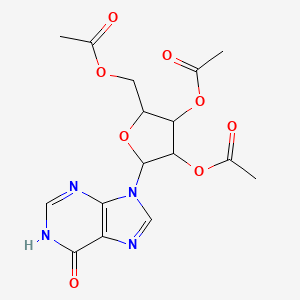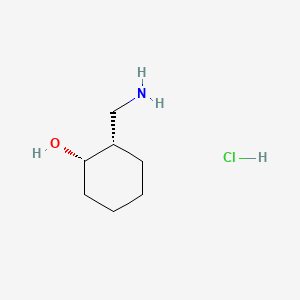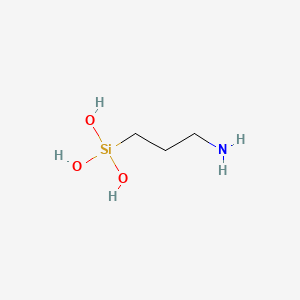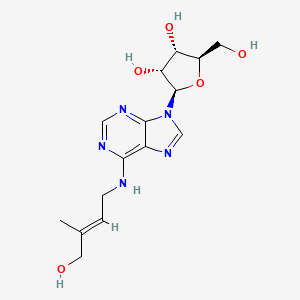
Zeatin riboside
描述
Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of zeatin, which was first identified in maize (Zea mays) and later found in various other plants. This compound plays a crucial role in regulating various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence.
作用机制
Target of Action
Zeatin Riboside, also known as Trans-Zeatinriboside, is a naturally occurring cytokinin . Cytokinins are a class of phytohormones that play a key role in various growth and developmental processes in plants . They act as local signals around the biosynthetic site and also function as long-distance signals transported via the vascular system . The primary targets of this compound are plant cells, where it promotes cell division, stimulates shoot proliferation, inhibits root formation, slows the aging process, and activates gene expression and metabolic activity .
Mode of Action
This compound interacts with its targets through a metabolic conversion process. It is enzymatically converted to the ribotides via the purine salvage pathway and is reactivated by the LONELY GUY enzyme in proximity to the site of action . This conversion is essential for its function as a long-distance signaling form in xylem vessels .
Biochemical Pathways
This compound can be synthesized in two different pathways: the tRNA pathway and the AMP pathway . In the tRNA pathway, this compound is a recycled product of isopentenylated tRNAs. In the AMP pathway, this compound is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . These pathways affect various downstream processes, including cell division, shoot proliferation, root formation, aging, gene expression, and metabolic activity .
Pharmacokinetics
It is known that this compound is metabolically converted to its active form near its site of action . This conversion is crucial for its bioavailability and efficacy.
Result of Action
The action of this compound results in various molecular and cellular effects. It promotes cell division, stimulates shoot proliferation, inhibits root formation, and slows the aging process . It also activates gene expression and metabolic activity, leading to coordinated biological reactions during metabolism and morphogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the ratio of Zeatin to this compound in xylem and their delivery rate change in response to environmental conditions . This allows plants to fine-tune the manner of shoot growth to adapt to fluctuating environments . Furthermore, the synergistic action of this compound with other substances, such as biochar and beneficial soil bacteria, can create an effective microbiological environment that supports essential plant physiological processes during stress conditions .
生化分析
Biochemical Properties
Zeatin Riboside interacts with various enzymes, proteins, and other biomolecules. It is involved in the stimulation of enzymatic activities such as peroxidase, catalase, superoxide dismutase, polyphenol oxidase, and amylase in plants under stress conditions . It also plays a role in the activation of gene expression and metabolic activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes cell division, stimulates stem bud proliferation, inhibits root formation, and delays leaf senescence . It also influences cell function by activating gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . It is also involved in the activation of gene expression and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study on the in vitro regeneration of eggplant, it was found that the application of this compound resulted in significant improvements in soil quality and enzymatic activities in water-stressed wheat plants .
Metabolic Pathways
This compound is involved in the cytokinin biosynthesis pathway. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a major long-distance signaling form in xylem vessels, and its action depends on metabolic conversion via the LONELY GUY enzyme in proximity to the site of action .
Subcellular Localization
It is known that the farnesylation of AtIPT3, a member of the adenosine AtIPT protein family in Arabidopsis, directs most of the protein to the nucleus
准备方法
Synthetic Routes and Reaction Conditions: Zeatin riboside can be synthesized through enzymatic methods. One such method involves the use of adenylate isopentenyltransferase from Arabidopsis thaliana, which catalyzes the isopentenylation of AMP with dimethylallyldiphosphate. This reaction produces isopentenyladenine riboside monophosphate, which is then hydroxylated to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods involving microbial fermentation. This process utilizes genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of this compound. The fermentation broth is then processed to extract and purify the compound.
化学反应分析
Types of Reactions: Zeatin riboside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups on the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrothis compound.
科学研究应用
相似化合物的比较
Isopentenyladenine: Another cytokinin that promotes cell division and growth but differs in its side chain structure.
Dihydrozeatin: A hydrogenated form of zeatin that has similar biological activity but is more stable under certain conditions.
Kinetin: A synthetic cytokinin that also promotes cell division but has a different molecular structure.
Uniqueness: Zeatin riboside is unique due to its high bioactivity and its role as a precursor in the biosynthesis of other cytokinins. Its ability to be transported over long distances within the plant makes it a crucial signaling molecule for coordinating growth and development .
属性
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWTRUMMSCNCW-HNNGNKQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017776 | |
| Record name | 9-(β-D-Ribofuranosyl)-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-53-2, 28542-78-1 | |
| Record name | Zeatin riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeatin riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeatin riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028542781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(β-D-Ribofuranosyl)-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEATIN RIBOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG4D082A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of zeatin riboside in plants?
A: this compound is a potent growth regulator in plants, primarily promoting cell division in roots and shoots. [] It plays crucial roles in various physiological processes, including leaf senescence, seed development, and responses to environmental stresses. [, , , ]
Q2: How does this compound influence leaf senescence?
A: Cytokinins like this compound, particularly those transported from roots via the xylem, are known to delay leaf senescence. [, ] A decline in this compound levels in the xylem sap is correlated with the onset of senescence in soybean plants during pod development (monocarpic senescence). []
Q3: What is the role of this compound in seed development?
A: this compound plays a crucial role in seed development. Studies using soybean explants have shown that this compound can be transported to developing seeds, where it undergoes metabolism. [] The metabolites, including adenine and adenosine, may contribute to seed development. []
Q4: How do plants metabolize this compound?
A: Plants readily metabolize this compound through various pathways. Studies using soybean explants revealed that this compound is rapidly converted to zeatin nucleotide, which acts as a precursor for other metabolites like O-glucosyldihydrozeatin, adenosine, and adenine. []
Q5: Are there differences in this compound metabolism between different plant tissues?
A: While some minor differences may exist, studies comparing this compound metabolism in pea root and nodule tissues found no major discrepancies. [] Both tissues metabolize this compound into various cytokinins and their metabolites, including zeatin, adenosine, adenine, O-glucosides, lupinic acid, nucleotides, and dihydro derivatives. []
Q6: Can chloroplasts metabolize this compound?
A: Yes, chloroplasts contain a diverse range of cytokinins, including this compound, and possess the enzymatic machinery necessary for their metabolism. [] This suggests that chloroplasts may play a more significant role in cytokinin homeostasis than previously thought. []
Q7: Does the level of this compound in plants fluctuate throughout the year?
A: Yes, studies in Douglas fir trees have shown that this compound levels in the xylem sap fluctuate seasonally, with the highest concentrations observed during springtime, particularly between late April and early May. []
Q8: How do environmental stresses affect this compound levels in plants?
A: Environmental stresses can significantly impact this compound levels in plants. In soybean seeds, heat stress during germination can disrupt the normal accumulation of this compound, leading to reduced viability. [] This suggests that maintaining adequate this compound levels is important for stress tolerance in plants. []
Q9: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C15H21N5O5, and its molecular weight is 351.37 g/mol. []
Q10: Are there spectroscopic methods to identify and quantify this compound?
A: Yes, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are widely used to identify and quantify this compound in plant extracts. [, , , , ] Additionally, High-Performance Liquid Chromatography (HPLC) coupled with techniques like immunoassay and mass spectrometry allows for sensitive detection and quantification of this compound and its metabolites. [, , , ]
Q11: Can this compound be used in plant tissue culture?
A: Yes, this compound is frequently used in plant tissue culture media to promote shoot organogenesis and regeneration. [, , ] Studies have shown its effectiveness in enhancing shoot regeneration from leaf explants of various plant species, including highbush blueberry and Solanum americanum. [, ]
Q12: Are there potential applications of this compound beyond plant science?
A: Emerging research suggests that this compound might have therapeutic potential in mammalian systems. For instance, in vitro studies using PC12 cells (a cell line derived from rat adrenal medulla) demonstrated that this compound could protect against serum deprivation-induced apoptosis. [] This protective effect was linked to its interaction with the adenosine A2A receptor, a target implicated in neurodegenerative diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


